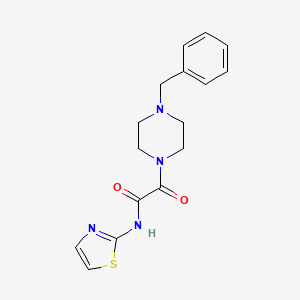

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiazole, a heterocyclic compound that includes nitrogen and sulfur . It is part of a class of compounds that have been synthesized and evaluated for their antimicrobial and anticholinesterase activities . The compound is also known as 2-(4-BENZYLPIPERAZINO)-2-PHENYL-N-(1,3-THIAZOL-2-YL)ACETAMIDE .

Synthesis Analysis

The synthesis of this compound involves the use of 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The yield of the synthesis process is between 70-76% .Molecular Structure Analysis

The molecular formula of the compound is C22H24N4OS . The compound has several characteristic IR absorption peaks, including 3281 cm^-1 (amide N-H), 3005 cm^-1 (aromatic C-H), 2912 cm^-1 (aliphatic C-H), 1676 cm^-1 (amide C=O), 1512-1306 cm^-1 (C=C and C=N), and 1190-978 cm^-1 (C-O and C-N) .Chemical Reactions Analysis

The compound is synthesized through a series of chemical reactions involving 4-arylpiperazine-1-yl and 4-substituted phenylthiazol-4-yl . The exact details of the chemical reactions involved in the synthesis are not provided in the available sources.Physical and Chemical Properties Analysis

The compound has a melting point of 171-174°C . Other physical and chemical properties such as solubility, density, and stability are not provided in the available sources.Scientific Research Applications

Antimicrobial and Anticholinesterase Activities

Compounds related to 2-(4-benzylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Interestingly, these compounds exhibited significant antifungal activity, particularly against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).

Anticonvulsant Properties

Research has demonstrated the potential of related compounds as anticonvulsant agents. In particular, derivatives of this compound class have shown significant anticonvulsant activity in models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures (Nath et al., 2021).

Antibacterial Evaluation

A variety of derivatives have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungal strains. These studies revealed promising antimicrobial activities for these compounds (Rezki, 2016).

Anti-HIV Activity

Certain derivatives of this chemical class have been synthesized and assessed for anti-HIV activity. Most of these compounds showed moderate to potent activity against wild-type HIV-1 (Bhavsar et al., 2011).

Antioxidant and Anti-inflammatory Potential

Studies on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and similar derivatives have shown promising results in antioxidant and anti-inflammatory activities. Some compounds exhibited good efficacy in DPPH radical scavenging and lipid peroxide inhibition tests (Koppireddi et al., 2013).

Future Directions

The compound has been evaluated for its antimicrobial and anticholinesterase activities, but the results were found to be weak contrary to expectations . Future research could focus on improving the antimicrobial and anticholinesterase activities of the compound or exploring other potential applications.

Mechanism of Action

Target of Action

Compounds with a thiazole ring, which is present in this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological pathways due to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole in water, alcohol, and ether, and its sparing solubility in organic solvents and dyes, may influence its bioavailability .

Result of Action

Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c21-14(18-16-17-6-11-23-16)15(22)20-9-7-19(8-10-20)12-13-4-2-1-3-5-13/h1-6,11H,7-10,12H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFVEFUUIGFCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2477593.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)

![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)

![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)

![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-1',6'-dimethyl-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2477603.png)

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)

![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)